molecular formula C23H16ClN3O3 B8037529 (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine

(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine

Cat. No.: B8037529
M. Wt: 417.8 g/mol
InChI Key: RZNDAGLMEVEFAI-UHFFFAOYSA-N
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Description

Benzyl N-(7-chloro-2-oxo-5-phenyl-2H-1,4-benzodiazepin-3-yl)carbamate is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by the presence of a benzyl group, a chloro substituent, and a carbamate functional group, which contribute to its unique chemical and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Mechanism of Action

The mechanism of action of (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects . The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-(7-chloro-2-oxo-5-phenyl-2H-1,4-benzodiazepin-3-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic properties. The presence of the benzyl carbamate group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier .

Properties

IUPAC Name

benzyl N-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O3/c24-17-11-12-19-18(13-17)20(16-9-5-2-6-10-16)26-21(22(28)25-19)27-23(29)30-14-15-7-3-1-4-8-15/h1-13H,14H2,(H,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNDAGLMEVEFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC(=C3C=C(C=CC3=NC2=O)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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